molecular formula C13H21ClN2 B2668325 N-(4-Methylbenzyl)piperidin-3-amine hydrochloride CAS No. 1353955-95-9

N-(4-Methylbenzyl)piperidin-3-amine hydrochloride

Cat. No.: B2668325
CAS No.: 1353955-95-9
M. Wt: 240.78
InChI Key: UNEXNGKFAVMDAG-UHFFFAOYSA-N
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Description

N-(4-Methylbenzyl)piperidin-3-amine hydrochloride (CAS: 1353979-74-4) is a piperidine derivative characterized by a 4-methylbenzyl group attached to the piperidin-3-amine backbone, with a methyl group on the nitrogen atom and a hydrochloride counterion. Its molecular formula is C₁₄H₂₃ClN₂, and it has a molecular weight of 254.80 g/mol . The hydrochloride salt enhances its solubility in polar solvents, which is critical for bioavailability in drug development.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]piperidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.ClH/c1-11-4-6-12(7-5-11)9-15-13-3-2-8-14-10-13;/h4-7,13-15H,2-3,8-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEXNGKFAVMDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylbenzyl)piperidin-3-amine hydrochloride typically involves the condensation of 4-methylbenzylamine with piperidin-3-one, followed by reduction and subsequent hydrochloride salt formation. One common method is reductive amination, where the amine reacts with an aldehyde or ketone, followed by reduction of the imine intermediate .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multi-step synthesis processes that include cyclization, hydrogenation, and amination reactions. These methods are designed to be cost-effective and scalable for large-scale production .

Chemical Reactions Analysis

Reductive Amination and Functionalization

The compound is synthesized via reductive amination between 3-aminopiperidine derivatives and 4-methylbenzyl halides. For example:

  • Intermediate preparation : (R)-3-amino piperidine dihydrochloride is synthesized from D-glutamic acid via Boc-protection, ester reduction, and cyclization .

  • Benzylation : The free amine reacts with 4-methylbenzyl chloride under basic conditions (e.g., triethylamine) to form the secondary amine, followed by HCl salt precipitation .

Acylation and Carbamate Formation

The primary amine undergoes acylation with activated carbonyl reagents:

  • Amide coupling : Reacts with carboxylic acids (e.g., acetyl chloride) in the presence of coupling agents like HATU or EDCI to form stable amides .

  • Boc protection : Reversible protection with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions .

Alkylation and Quaternary Salt Formation

  • N-Methylation : Treatment with methyl iodide or dimethyl sulfate in polar aprotic solvents (e.g., DMF) yields quaternary ammonium salts .

  • Reductive alkylation : Reacts with aldehydes (e.g., 3-phenylpropanal) under hydrogenation conditions to form tertiary amines .

Hydrogenolysis

The benzyl group is cleaved via catalytic hydrogenation (H₂, Pd/C) to regenerate the primary amine . This step is critical for deprotection in multistep syntheses.

Electrophilic Aromatic Substitution

  • Nitration/Sulfonation : The methylbenzyl moiety undergoes electrophilic substitution at the para position under acidic conditions (e.g., HNO₃/H₂SO₄) .

GlyT1 Inhibitors

Derivatives of this compound, such as 3-amido-3-aryl-piperidines, exhibit potent glycine transporter 1 (GlyT1) inhibition. For example:

  • Compound 29 : Synthesized by coupling with aryl carboxylic acids, showing IC₅₀ = 12 nM .

Opioid Receptor Ligands

Structural analogs (e.g., N-substituted 4-(3-hydroxyphenyl)piperidines) demonstrate mixed agonist-antagonist activity at μ-opioid receptors .

Stability and Salt Forms

  • Hydrochloride stability : The hydrochloride salt is hygroscopic but stable under inert storage conditions .

  • Deprotection : Boc groups are removed with trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine .

Key Challenges and Optimization

  • Diastereomeric purity : Resolved via chiral acid salt formation (e.g., dibenzoyl-(D)-tartaric acid) .

  • Scale-up limitations : Palladium-catalyzed hydrogenation steps require careful optimization to avoid racemization .

Scientific Research Applications

Chemical Synthesis

N-(4-Methylbenzyl)piperidin-3-amine hydrochloride serves as an intermediate in the synthesis of more complex organic molecules. The compound can be synthesized through reductive amination of N-Methyl-4-piperidone with 4-methylbenzylamine, utilizing reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride in solvents such as methanol or ethanol at room temperature. This synthetic route is crucial for producing various derivatives that may exhibit enhanced biological activities.

Receptor Binding Studies

The compound has been investigated for its biological activities , particularly its interaction with specific receptors and enzymes. Research indicates that this compound can modulate receptor activity, which is essential for understanding its pharmacological profile. For instance, studies focusing on histamine H3 receptor antagonism have shown that structural modifications can significantly impact binding affinity and potency, highlighting the compound's potential in developing selective receptor modulators .

Antimicrobial and Anticancer Properties

This compound has demonstrated potential antimicrobial and anticancer properties. Its mechanism of action involves interacting with molecular targets that lead to inhibition of microbial growth or induction of apoptosis in cancer cells. This capability positions the compound as a candidate for further exploration in therapeutic applications against infections and tumors.

Industrial Applications

In industrial settings, this compound is utilized in the production of agrochemicals and other specialty chemicals. The compound's ability to enhance binding affinity to biological targets makes it valuable for developing new agrochemical formulations that require specific interactions with plant or pest receptors.

Case Studies

Several case studies have highlighted the applications of this compound:

  • Histamine H3 Receptor Antagonists : Research has shown that modifications to the piperidine structure can lead to compounds with improved potency as histamine H3 receptor antagonists. For example, derivatives of this compound have been synthesized and evaluated for their ability to reduce food intake in animal models, demonstrating potential applications in obesity treatment .
  • Anticancer Activity : A study exploring derivatives similar to this compound found significant effects on cancer cell lines, indicating that this compound could be a lead structure for developing new anticancer agents.

Mechanism of Action

The mechanism of action of N-(4-Methylbenzyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents on Benzyl Piperidine Substituents Key Features Reference
N-(4-Methylbenzyl)piperidin-3-amine HCl 1353979-74-4 C₁₄H₂₃ClN₂ 254.80 4-Methyl N-Methyl Lipophilic methyl group
N-(4-Methoxybenzyl)piperidin-3-amine HCl 1353945-93-3 C₁₃H₂₁ClN₂O 270.80 (calculated) 4-Methoxy None Increased polarity (methoxy)
1-(4-Methoxybenzyl)-N-methylpiperidin-3-amine HCl 1353980-07-0 C₁₄H₂₃ClN₂O 270.80 4-Methoxy N-Methyl Dual modification (methoxy + methyl)
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine HCl 477600-68-3 C₁₄H₂₂N₂·2HCl 327.26 (dihydrochloride) Benzyl (unsubstituted) N,4-Dimethyl Stereospecific diastereomer
N-(4-Fluorobenzyl)-1-(piperidin-3-yl)methamine HCl - C₁₃H₁₈FClN₂ 264.75 (calculated) 4-Fluoro Methamine chain Electronegative fluorine

Key Observations:

  • 4-Methoxybenzyl (): Introduces polarity via the methoxy group, which may alter solubility and receptor binding compared to methyl. 4-Fluorobenzyl (): Fluorine’s electronegativity could influence electronic interactions in binding pockets, such as hydrogen bonding or dipole-dipole interactions.
  • N,4-Dimethyl (): Steric hindrance and stereochemistry (3S,4S) may confer selectivity in biological targets.

Physicochemical and Functional Implications

  • Molecular Weight : The methoxy-substituted analogs () have higher molecular weights (~270 g/mol) due to the oxygen atom, which may impact diffusion rates in biological systems.
  • Solubility : The hydrochloride salt form improves aqueous solubility across all compounds, but the 4-methoxy derivative () is likely more hydrophilic than the 4-methyl variant.

Research and Application Context

While the provided evidence lacks direct pharmacological data for N-(4-Methylbenzyl)piperidin-3-amine hydrochloride , structural analogs offer insights:

  • Fluorinated Analogs : Fluorine-containing compounds () are common in CNS drugs due to enhanced metabolic stability and binding affinity.

Biological Activity

N-(4-Methylbenzyl)piperidin-3-amine hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its biological activity has been explored in various studies, focusing on its potential applications in treating diseases and its mechanisms of action. This article compiles relevant findings from diverse sources to provide a comprehensive overview of the biological activity associated with this compound.

This compound is a piperidine derivative characterized by a methyl group on the benzyl moiety. It serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals. The compound can undergo various chemical transformations, including oxidation to form N-oxide derivatives and reduction to yield amine derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is known to modulate receptor activities and enzyme functions, leading to diverse physiological effects:

  • Antimicrobial Activity : The compound has been studied for its potential antimicrobial properties, demonstrating effectiveness against various bacterial strains.
  • Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells, making it a candidate for cancer therapy .

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound. For instance, it has shown significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. The compound's structure allows it to penetrate bacterial membranes effectively, disrupting cellular integrity.

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus12.5Ciprofloxacin2
Escherichia coli25Amoxicillin8

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. Its mechanism involves the induction of apoptosis through pathways that disrupt microtubule polymerization, leading to cell cycle arrest.

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)5.0
MCF-7 (Breast Cancer)7.5

Case Studies

  • Study on Antimicrobial Properties : A recent study evaluated the compound against a panel of bacterial pathogens, confirming its broad-spectrum activity and potential as an alternative therapeutic agent in treating resistant infections.
  • Evaluation of Anticancer Effects : Another research effort focused on the anticancer properties of this compound, revealing promising results in inhibiting tumor growth in xenograft models. The study highlighted its ability to enhance the efficacy of existing chemotherapeutics through synergistic effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-Methylbenzyl)piperidin-3-amine hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound can be synthesized via alkylation of piperidin-3-amine with 4-methylbenzyl chloride in a polar aprotic solvent (e.g., DMF) under reflux, using a base like K2_2CO3_3. Purification via recrystallization (ethanol/water) and characterization by 1^1H/13^13C NMR and HRMS. Yield optimization may involve adjusting stoichiometry, reaction time, or catalysts (e.g., phase-transfer catalysts). Monitoring intermediates via TLC is critical .

Q. How does the hydrochloride salt form influence solubility and stability compared to the free base?

  • Methodology : Hydrochloride salts enhance aqueous solubility, which is vital for biological assays. Compare solubility profiles using UV-Vis spectroscopy or HPLC. Stability studies (accelerated degradation at varying pH/temperatures) and differential scanning calorimetry (DSC) can assess thermal stability. Store desiccated at 2–8°C to prevent hydrolysis .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Identify aromatic protons (δ ~7.2 ppm for the benzyl group) and piperidine protons (δ 1.5–3.0 ppm).
  • IR : Confirm N–H stretches (~3300 cm1^{-1}) and hydrochloride C–Cl bonds.
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+^+).
    Cross-validate with elemental analysis for chlorine content .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology : Use PPE (nitrile gloves, goggles) and work in a fume hood. Store in airtight containers under nitrogen. Refer to safety data sheets for similar piperidine derivatives, which recommend avoiding inhalation and skin contact. Dispose of waste via approved chemical protocols .

Advanced Research Questions

Q. What biological targets or pharmacological activities are associated with the structural motifs in this compound?

  • Methodology : The 4-methylbenzyl group may enhance lipophilicity and receptor binding. Conduct receptor-binding assays (e.g., radioligand displacement for serotonin/dopamine receptors) or docking studies using software like AutoDock. Compare to structurally related compounds targeting cannabinoid receptors (e.g., SR144528 in ) .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) across studies?

  • Methodology : Polymorphs or impurities may cause variations. Characterize batches via XRD (crystallinity), DSC (thermal transitions), and HPLC (purity ≥95%). Replicate synthesis conditions from literature and cross-validate with orthogonal techniques (e.g., NMR vs. elemental analysis) .

Q. What strategies improve bioavailability in preclinical studies?

  • Methodology :

  • Formulation : Nanoemulsions or co-crystals to enhance solubility.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability.
  • PK/PD studies : Assess absorption/metabolism using liver microsomes and plasma protein binding assays .

Q. How can computational tools predict metabolites and reactivity?

  • Methodology :

  • Metabolism prediction : Use in silico tools (e.g., Schrödinger’s ADMET Predictor) to identify cytochrome P450 oxidation sites.
  • Reactivity : DFT calculations (e.g., Gaussian) to map electrophilic/nucleophilic regions. Validate with LC-MS/MS metabolite profiling in hepatocyte incubations .

Q. What are the implications of structural modifications (e.g., substituent changes) on bioactivity?

  • Methodology : Synthesize analogs (e.g., replacing 4-methyl with methoxy or halogens) and test in bioassays. Use SAR analysis to correlate substituent electronegativity/logP with activity. For example, 4-methoxy analogs ( ) may alter receptor affinity .

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